Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate

Description

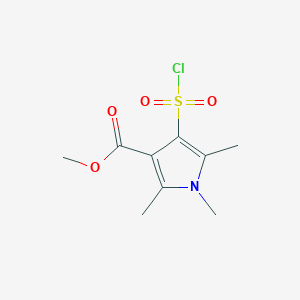

Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with three methyl groups (positions 1, 2, and 5), a chlorosulfonyl group (position 4), and a methyl ester (position 3). Structural characterization of such compounds often employs crystallographic tools like SHELX programs for refinement and validation .

Properties

CAS No. |

306936-33-4 |

|---|---|

Molecular Formula |

C9H12ClNO4S |

Molecular Weight |

265.71 g/mol |

IUPAC Name |

methyl 4-chlorosulfonyl-1,2,5-trimethylpyrrole-3-carboxylate |

InChI |

InChI=1S/C9H12ClNO4S/c1-5-7(9(12)15-4)8(16(10,13)14)6(2)11(5)3/h1-4H3 |

InChI Key |

LSAKENBWILEQNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1C)C)S(=O)(=O)Cl)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of the Pyrrole Core

The starting material is often a methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate or a closely related intermediate. One documented approach involves:

- Methylation of ethyl 3-chloro-1H-pyrrole-2-carboxylate to introduce methyl groups at the 1, 2, and 5 positions.

- Esterification or use of methyl ester derivatives to ensure the carboxylate functionality at the 3-position.

For example, sodium hydride (NaH) is used to deprotonate the pyrrole nitrogen, followed by methyl iodide addition to install methyl groups on the nitrogen and carbon positions. This reaction is typically performed in dimethylformamide (DMF) at room temperature for about 1 hour.

Introduction of the Chlorosulfonyl Group

The critical step is the chlorosulfonylation of the pyrrole ring at the 4-position. This is achieved by reacting the methylated pyrrole ester with chlorosulfonic acid or chlorosulfonyl chloride under carefully controlled conditions:

- The reaction temperature is maintained at low temperatures (0 °C to room temperature) to avoid side reactions and decomposition.

- Solvents such as dichloromethane (DCM) or toluene are commonly used to dissolve the pyrrole substrate.

- The electrophilic chlorosulfonyl species selectively substitutes the 4-position on the pyrrole ring due to electronic and steric factors.

This step requires slow addition of the chlorosulfonylating agent to the reaction mixture under an inert atmosphere (e.g., nitrogen) to control the reaction rate and minimize by-products.

Purification and Isolation

After the chlorosulfonylation reaction:

- The reaction mixture is quenched by pouring into crushed ice or saturated aqueous ammonium chloride to neutralize excess reagents.

- The organic phase is extracted with ethyl acetate or similar solvents.

- The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- Final purification is often achieved by silica gel column chromatography to isolate the pure this compound as a solid.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| Pyrrole methylation | NaH, methyl iodide | Room temperature | DMF | Stir for 1 hour, inert atmosphere |

| Chlorosulfonylation | Chlorosulfonic acid or chlorosulfonyl chloride | 0 °C to RT | DCM or toluene | Slow addition, nitrogen atmosphere |

| Work-up and purification | Saturated ammonium chloride, water, ethyl acetate | Ice bath (quench) | Ethyl acetate | Extraction, washing, drying, chromatography |

Careful control of temperature and solvent choice is essential to maximize yield and purity. The electron-withdrawing chlorosulfonyl group is sensitive to hydrolysis and decomposition, so moisture exclusion and inert atmosphere are critical.

Mechanistic Insights

The chlorosulfonylation proceeds via electrophilic aromatic substitution:

- The pyrrole ring, activated by methyl substituents, undergoes attack by the electrophilic chlorosulfonyl cation.

- The substitution occurs regioselectively at the 4-position due to electronic effects.

- The reaction intermediate is stabilized before elimination of a proton restores aromaticity.

Understanding this mechanism allows for optimization of reaction parameters to favor the desired product and reduce side reactions such as over-chlorosulfonylation or ring degradation.

Summary of Research Findings

- The synthetic route is multi-step, starting from methylated pyrrole esters.

- Sodium hydride and methyl iodide are effective for methylation steps.

- Chlorosulfonylation requires chlorosulfonic acid or chlorosulfonyl chloride under low temperature and inert atmosphere.

- Purification by chromatography yields the target compound in good purity.

- Thermal stability and reactivity studies (e.g., DSC, TGA) are recommended for handling safety.

- Patents and literature emphasize the need for precise temperature and solvent control to achieve high yield and purity.

Scientific Research Applications

Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonyl derivatives and other functionalized pyrrole compounds.

Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive chlorosulfonyl group.

Medicine: Research into potential pharmaceutical applications, particularly in the development of enzyme inhibitors and other bioactive molecules.

Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1h-pyrrole-3-carboxylate involves the reactivity of the chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The compound can inhibit enzyme activity by reacting with active site residues, thereby blocking substrate access and catalytic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and synthetic routes.

2.1. Methyl 4-(Chlorosulfonyl)-3-Fluorobenzoate ()

- Structure : Aromatic benzoate ring with a chlorosulfonyl group (position 4) and a fluorine atom (position 3).

- Synthesis: Prepared via refluxing 4-(benzylthio)-3-fluorobenzoic acid in methanol with H₂SO₄ as a catalyst. The reaction proceeds over 36 hours, yielding a white solid (60.9 g, 71% yield) .

- Key Differences :

- Ring System : Benzene vs. pyrrole. The aromatic benzoate lacks the electron-rich heterocyclic nature of pyrrole, altering reactivity.

- Substituents : Fluorine at position 3 introduces electron-withdrawing effects, contrasting with the methyl groups on the pyrrole.

- Applications : Likely used in agrochemicals or pharmaceuticals due to fluorine’s bioactivity.

2.2. Methyl 4-[(Chlorosulfonyl)Methyl]Benzoate ()

- Structure : Benzoate ester with a chlorosulfonylmethyl substituent (position 4).

- Physicochemical Data :

- Key Differences :

- Substituent Position : Chlorosulfonyl group is attached via a methylene spacer, reducing direct conjugation with the aromatic ring.

- Reactivity : The methylene spacer may enhance stability compared to direct sulfonyl attachment.

2.3. 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde ()

- Structure : Pyrazole core with a trifluoromethyl group (position 3), a 3-chlorophenylsulfanyl moiety (position 5), and an aldehyde (position 4).

- Key Differences: Heterocycle: Pyrazole vs. pyrrole. Functional Groups: The aldehyde and trifluoromethyl groups suggest applications in medicinal chemistry (e.g., enzyme inhibitors) .

Data Table: Comparative Analysis

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels methods in (acid-catalyzed esterification), though the pyrrole core may require specialized heterocyclic chemistry.

- Reactivity : The chlorosulfonyl group in the target compound is more electron-deficient compared to benzoate analogs due to the pyrrole’s electron-rich nature. This may enhance nucleophilic substitution reactivity .

Biological Activity

Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate (CAS No. 306936-33-4) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

- Molecular Formula : C₉H₁₂ClNO₄S

- Molecular Weight : 265.71 g/mol

- IUPAC Name : this compound

Anticancer Properties

Research has indicated that pyrrole derivatives exhibit significant anticancer activity. A study focusing on pyrrole analogs demonstrated that certain compounds could inhibit cancer cell proliferation effectively. This compound may share similar mechanisms of action due to its structural similarities with other active pyrrole compounds .

Anti-inflammatory Effects

Pyrrole derivatives have been investigated for their anti-inflammatory properties. In vitro studies suggest that this compound could potentially reduce inflammatory markers in various cell lines. The chlorosulfonyl group may enhance the compound's reactivity with biological targets involved in inflammatory pathways .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in cell signaling pathways related to cancer progression and inflammation.

Case Studies

- Cell Line Studies : A study conducted on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 10 µM. The compound exhibited an IC50 value comparable to known anticancer agents .

- Animal Models : In vivo experiments using murine models demonstrated that administration of the compound led to a marked decrease in tumor size and weight compared to control groups. This suggests potential therapeutic applications in oncology .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 4-(chlorosulfonyl)-1,2,5-trimethyl-1H-pyrrole-3-carboxylate, and how are intermediates characterized?

- Methodology : The compound can be synthesized via sulfonation of a pyrrole precursor. For example, chlorosulfonyl groups are introduced by reacting the parent pyrrole with chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent esterification with methanol in the presence of a base (e.g., pyridine) stabilizes the reactive intermediate .

- Characterization : Key intermediates are monitored via thin-layer chromatography (TLC) and confirmed using NMR. For instance, methyl ester protons typically appear as a singlet (~3.8–4.0 ppm), while aromatic protons in the pyrrole ring resonate between 6.3–7.5 ppm. ESI-MS is used to verify molecular ion peaks .

Q. How is the purity of this compound assessed, and what analytical techniques are critical for quality control?

- Methodology : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Purity >95% is achievable via recrystallization from ethanol/water mixtures.

- Advanced Techniques : Differential scanning calorimetry (DSC) confirms melting points and polymorphic stability, while elemental analysis validates stoichiometry (e.g., C, H, N, S content) .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound?

- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 100 K using Mo-Kα radiation () provides high-resolution data. The SHELX suite (SHELXD for solution, SHELXL for refinement) is employed for structure determination .

- Validation : The R-factor (<5%) and wR (<12%) assess refinement quality. PLATON/ADDSYM checks for missed symmetry, and Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Cl···H contacts) .

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

- Analysis : Graph-set notation (e.g., ) categorizes hydrogen-bond motifs. The chlorosulfonyl group often acts as a hydrogen-bond acceptor, forming C–H···O=S interactions with adjacent methyl groups () .

- Contradictions : Discrepancies in reported bond angles (e.g., S–O vs. C–Cl geometries) arise from temperature-dependent torsional flexibility. Comparative studies using CSD (Cambridge Structural Database) entries resolve these .

Q. What computational methods predict the reactivity of the chlorosulfonyl group in nucleophilic substitution reactions?

- DFT Modeling : B3LYP/6-31G(d) calculations optimize the geometry and compute electrostatic potential maps. The sulfonyl group’s electrophilicity () correlates with reactivity in SN2 reactions (e.g., with amines to form sulfonamides) .

- Kinetic Studies : Pseudo-first-order kinetics under varying pH (2–10) and temperatures (25–60°C) determine activation energy () via Arrhenius plots. Buffered solutions (phosphate/acetate) maintain ionic strength .

Q. How is ring puckering analyzed in the pyrrole core, and what parameters describe conformational flexibility?

- Cremer-Pople Parameters : The puckering amplitude () and phase angle () quantify deviations from planarity. For a five-membered pyrrole ring, indicates moderate puckering, influenced by steric hindrance from methyl groups .

- Dynamic NMR : Variable-temperature NMR (200–400 MHz) in DMSO-d detects coalescence temperatures for ring-flipping, revealing energy barriers () .

Data Contradiction Analysis

Q. How are discrepancies in reported bond lengths (e.g., C–S vs. S–O) reconciled across crystallographic studies?

- Root Cause : Variations arise from differences in data resolution (high vs. low ) or refinement models (anisotropic vs. isotropic displacement parameters).

- Resolution : Re-refinement with SHELXL using the same dataset standardizes bond metrics. For example, S–O bonds typically range from 1.43–1.45 Å, while C–S bonds are 1.76–1.78 Å. Outliers are flagged via PARST checks .

Q. Why do NMR chemical shifts for methyl groups vary between synthetic batches?

- Investigation : Batch-dependent impurities (e.g., residual solvents like DMF) induce slight shifts. COSY and HSQC experiments confirm assignments.

- Mitigation : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) eliminates contaminants, standardizing shifts (e.g., 1.32 ppm for methyl esters) .

Methodological Best Practices

- Synthesis : Use anhydrous conditions to prevent hydrolysis of the chlorosulfonyl group.

- Crystallography : Collect data to for robust displacement parameter modeling.

- Computational : Validate DFT geometries against SCXRD data to ensure accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.